Cas no 1934388-13-2 (3-(bromomethyl)-4-tert-butylpyridine)

3-(bromomethyl)-4-tert-butylpyridine 化学的及び物理的性質
名前と識別子
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- Pyridine, 3-(bromomethyl)-4-(1,1-dimethylethyl)-
- 3-(bromomethyl)-4-tert-butylpyridine
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- MDL: MFCD29494888
- インチ: 1S/C10H14BrN/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,6H2,1-3H3
- InChIKey: QKYGGHYXMXVOIC-UHFFFAOYSA-N
- SMILES: C1=NC=CC(C(C)(C)C)=C1CBr
3-(bromomethyl)-4-tert-butylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-253020-10.0g |
3-(bromomethyl)-4-tert-butylpyridine |
1934388-13-2 | 10.0g |
$4067.0 | 2023-03-01 | ||
Enamine | EN300-253020-10g |
3-(bromomethyl)-4-tert-butylpyridine |
1934388-13-2 | 10g |
$4067.0 | 2023-09-14 | ||
Enamine | EN300-253020-1.0g |
3-(bromomethyl)-4-tert-butylpyridine |
1934388-13-2 | 1.0g |
$1232.0 | 2023-03-01 | ||
Enamine | EN300-253020-5g |
3-(bromomethyl)-4-tert-butylpyridine |
1934388-13-2 | 5g |
$3235.0 | 2023-09-14 | ||
Enamine | EN300-253020-1g |
3-(bromomethyl)-4-tert-butylpyridine |
1934388-13-2 | 1g |
$1232.0 | 2023-09-14 | ||
Enamine | EN300-253020-2.5g |
3-(bromomethyl)-4-tert-butylpyridine |
1934388-13-2 | 2.5g |
$2554.0 | 2023-09-14 | ||
Enamine | EN300-253020-5.0g |
3-(bromomethyl)-4-tert-butylpyridine |
1934388-13-2 | 5.0g |
$3235.0 | 2023-03-01 |
3-(bromomethyl)-4-tert-butylpyridine 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3-(bromomethyl)-4-tert-butylpyridineに関する追加情報
Introduction to 3-(bromomethyl)-4-tert-butylpyridine (CAS No. 1934388-13-2)
3-(bromomethyl)-4-tert-butylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1934388-13-2, is a significant intermediate in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, featuring a bromomethyl substituent on a pyridine ring with a tert-butyl group at the fourth position, exhibits unique reactivity that makes it valuable for constructing complex molecular architectures.
The structural features of 3-(bromomethyl)-4-tert-butylpyridine contribute to its versatility as a building block. The bromomethyl group (-CH₂Br) is highly reactive and serves as a nucleophilic substitution site, enabling the formation of carbon-carbon or carbon-nitrogen bonds through reactions such as Suzuki-Miyaura cross-coupling, Heck reaction, or radical addition. Meanwhile, the tert-butyl group (t-Bu) at the 4-position provides steric hindrance and electronic modulation, influencing the compound's reactivity and selectivity in various synthetic pathways.
In recent years, 3-(bromomethyl)-4-tert-butylpyridine has garnered attention in medicinal chemistry for its role in developing novel therapeutic agents. The pyridine core is a common pharmacophore in many drugs due to its ability to interact with biological targets such as enzymes and receptors. The introduction of a bromomethyl group allows for further functionalization, enabling the construction of more intricate molecules with desired pharmacological properties.
One notable application of 3-(bromomethyl)-4-tert-butylpyridine is in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into drug candidates, chemists can design molecules that selectively inhibit specific kinases, offering potential therapeutic benefits. Recent studies have demonstrated its utility in generating pyridine-based scaffolds that exhibit potent kinase inhibition activity.
Another area where 3-(bromomethyl)-4-tert-butylpyridine has shown promise is in the development of agrochemicals. The compound's reactivity allows for the creation of novel pesticides and herbicides with improved efficacy and environmental safety. For instance, derivatives of this compound have been explored as potent inhibitors of plant growth regulators, offering a new approach to crop protection without compromising ecological balance.
The synthesis of 3-(bromomethyl)-4-tert-butylpyridine typically involves bromination of 4-tert-butylpyridine using brominating agents such as N-bromosuccinimide (NBS). This reaction selectively introduces a bromomethyl group at the 3-position of the pyridine ring due to the electron-donating effect of the tert-butyl group. The reaction conditions are carefully optimized to ensure high yield and purity, making it accessible for industrial-scale production.
From a computational chemistry perspective, 3-(bromomethyl)-4-tert-butylpyridine has been studied to understand its reactivity mechanisms. Density functional theory (DFT) calculations have revealed that the bromomethyl group is electron-deficient due to resonance stabilization by the pyridine ring. This electronic nature influences its interaction with nucleophiles during cross-coupling reactions, providing insights into how to modulate its reactivity for specific synthetic applications.
The pharmaceutical industry has also leveraged 3-(bromomethyl)-4-tert-butylpyridine in fragment-based drug design (FBDD). FBDD involves identifying small molecular fragments that bind to biological targets and then expanding these fragments into lead compounds through iterative chemical synthesis. The compound's structural features make it an ideal candidate for generating diverse libraries of fragments for high-throughput screening (HTS).
In conclusion, 3-(bromomethyl)-4-tert-butylpyridine (CAS No. 1934388-13-2) is a versatile intermediate with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable it to participate in various synthetic transformations, making it indispensable for chemists working on drug discovery and material science. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain a cornerstone in synthetic chemistry.
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